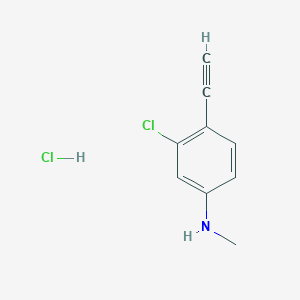

(3-Chloro-4-ethynyl-phenyl)-methyl-amine hydrochloride

Beschreibung

(3-Chloro-4-ethynyl-phenyl)-methyl-amine hydrochloride is a substituted aromatic amine featuring a chloro group at the 3-position, an ethynyl (acetylene) group at the 4-position, and a methylamine moiety attached to the benzene ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.

Eigenschaften

Molekularformel |

C9H9Cl2N |

|---|---|

Molekulargewicht |

202.08 g/mol |

IUPAC-Name |

3-chloro-4-ethynyl-N-methylaniline;hydrochloride |

InChI |

InChI=1S/C9H8ClN.ClH/c1-3-7-4-5-8(11-2)6-9(7)10;/h1,4-6,11H,2H3;1H |

InChI-Schlüssel |

VGYDROVYWZYHNZ-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=CC(=C(C=C1)C#C)Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-ethynyl-phenyl)-methyl-amine hydrochloride typically involves multiple steps:

Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction, where the phenyl ring is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Amination: The methylamine group can be introduced through a nucleophilic substitution reaction, where the chloro-substituted phenyl ring reacts with methylamine.

Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(3-Chlor-4-ethinyl-phenyl)-methylamin-hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Ethinylgruppe kann oxidiert werden, um Carbonylverbindungen zu bilden.

Reduktion: Die Chlorgruppe kann reduziert werden, um einen Wasserstoff-substituierten Phenylring zu bilden.

Substitution: Die Chlorgruppe kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators werden verwendet.

Substitution: Nucleophile Substitutionsreaktionen erfordern häufig eine Base wie Natriumhydroxid oder Kaliumcarbonat.

Hauptprodukte

Oxidation: Bildung von Carbonylverbindungen wie Aldehyden oder Ketonen.

Reduktion: Bildung von Wasserstoff-substituierten Phenylringen.

Substitution: Bildung verschiedener substituierter Phenylderivate.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1.1 Anticancer Activity

The compound has been identified as a potent inhibitor of the erbB family of oncogenic and proto-oncogenic protein tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and erbB2. This inhibition is crucial for the development of anticancer therapies targeting various tumors, including:

- Brain Cancer

- Lung Cancer

- Breast Cancer

- Gastric Cancer

- Prostate Cancer

These cancers often exhibit aberrant signaling through the EGFR pathway, and compounds like (3-Chloro-4-ethynyl-phenyl)-methyl-amine hydrochloride may help regulate this signaling, potentially leading to reduced tumor growth and improved patient outcomes .

1.2 Treatment of Hyperplastic Conditions

Beyond cancer, this compound is also being explored for its efficacy in treating non-cancerous hyperplastic conditions such as benign prostatic hyperplasia (BPH) and psoriasis. The mechanism involves modulating tyrosine kinase activity that contributes to cell proliferation in these disorders .

Research Findings

Research has shown that compounds similar to this compound exhibit significant antiproliferative effects in vitro. For instance, studies have demonstrated that these compounds can inhibit the phosphorylation of substrates by EGFR kinase, which is a critical step in cancer cell signaling pathways .

Safety Profile

While exploring its applications, safety assessments are crucial. The compound has been classified with potential hazards including:

- Harmful if swallowed

- Causes skin irritation

- Causes serious eye irritation

These safety considerations are essential for developing therapeutic protocols involving this compound .

Case Studies

5.1 Clinical Trials

Although specific clinical trial data on this compound may be limited, related compounds have undergone various phases of clinical testing, showing promise in treating solid tumors with manageable side effects.

5.2 Laboratory Studies

Laboratory studies have consistently shown that this compound can effectively reduce cell viability in cancer cell lines through targeted inhibition of tyrosine kinases associated with tumor growth .

Wirkmechanismus

The mechanism of action of (3-Chloro-4-ethynyl-phenyl)-methyl-amine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Vergleich Mit ähnlichen Verbindungen

4-(3-Chlorophenyl)oxan-4-amine Hydrochloride ()

- Structure : A tetrahydropyran (oxane) ring fused to a 3-chlorophenyl group.

- Key Differences: The absence of an ethynyl group and the presence of a cyclic ether moiety reduce planarity compared to the target compound.

- Physicochemical Properties : Hydrochloride salt improves aqueous solubility, similar to the target compound. The cyclic structure likely increases molecular weight and logP compared to the linear ethynyl group in the target molecule .

N-(3-Chlorophenethyl)-4-nitrobenzamide ()

- Structure : Chlorophenyl group linked via an ethylamine chain to a 4-nitrobenzamide.

- Key Differences : The amide functionality and nitro group introduce hydrogen-bonding capacity and electron-withdrawing effects, contrasting with the ethynyl group’s electron-deficient nature. This compound’s larger size (MW: ~318 g/mol) and higher polarity may reduce membrane permeability compared to the target compound .

Substituted Amine Hydrochlorides

Methoxyphenamine Hydrochloride ()

- Structure : 2-Methoxy-substituted phenyl ring with a methyl-ethylamine chain.

- Key Differences : The methoxy group is electron-donating, increasing aromatic ring reactivity compared to the electron-withdrawing chloro and ethynyl groups in the target compound. This substitution pattern may alter receptor-binding profiles in pharmacological contexts.

- Physicochemical Properties : Hydrochloride salt ensures moderate solubility, similar to the target compound. The methoxy group increases logP (estimated ~1.5–2.0) compared to the ethynyl group’s lower logP (~0.9–1.3) .

2-(4-Hydroxy-3-methoxyphenyl)-ethylamine Hydrochloride ()

- Structure: Phenolic hydroxyl and methoxy groups on the phenyl ring.

- Key Differences : The hydroxyl group enables strong hydrogen bonding, enhancing solubility but limiting blood-brain barrier penetration. The absence of a chloro or ethynyl group reduces steric and electronic effects seen in the target compound .

Ethynyl Group vs. Other Functional Moieties

Comparison with Morpholine Derivatives ()

- Example: (2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-pyrrolidin-2-ylmethyl-amine hydrochloride ().

- The thienopyrimidine core in the analog offers π-π stacking capabilities absent in the target .

Comparison with Thiazole Derivatives ()

- Example : {[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride.

- Key Differences : The thiazole ring contributes to aromaticity and heteroatom interactions, while the ethynyl group in the target compound may enhance cross-coupling reactivity. The dihydrochloride salt increases solubility but adds molecular weight .

Physicochemical and Pharmacokinetic Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for (3-Chloro-4-ethynyl-phenyl)-methyl-amine hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, a route may start with halogenation of a phenyl precursor, followed by ethynylation via Sonogashira coupling. The methylamine group can be introduced via reductive amination or nucleophilic substitution. Intermediate purification via column chromatography and recrystallization is critical. Hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., ethanol). Reaction conditions (temperature, catalyst, solvent) must be optimized to avoid side products like over-alkylation .

Q. How should researchers characterize this compound’s purity and structural identity?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/GC-MS : Quantify purity (>98%) and detect impurities.

- NMR (¹H/¹³C) : Confirm substituent positions (e.g., ethynyl vs. chloro groups).

- FT-IR : Identify functional groups (C≡C stretch ~2100 cm⁻¹, NH stretches).

- Elemental Analysis : Verify C, H, N, Cl content.

Cross-reference spectral data with computational models (e.g., DFT) to resolve ambiguities .

Q. What are the optimal storage conditions to ensure compound stability?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Monitor decomposition via periodic HPLC analysis. Hydrochloride salts are hygroscopic; use desiccants (silica gel) to prevent hydrolysis. Degradation products (e.g., free amine or chloro-byproducts) can be identified via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

- Methodological Answer : Discrepancies in NMR shifts may arise from dynamic effects (e.g., hydrogen bonding or conformational exchange). Use variable-temperature NMR to probe exchange broadening. For ambiguous mass spectrometry peaks, employ high-resolution MS (HRMS) or isotopic labeling. Compare experimental data with synthetic analogs (e.g., replacing ethynyl with methyl) to isolate spectral contributions .

Q. What experimental designs are suitable for studying its potential biological activity?

- Methodological Answer : Given structural similarities to neuroactive amines (e.g., phenethylamines), prioritize:

- In vitro assays : Dopamine/serotonin transporter inhibition (radioligand binding assays).

- Cellular models : Neuronal cell lines (SH-SY5Y) to assess cytotoxicity or receptor modulation.

- Molecular docking : Screen against GPCRs (e.g., 5-HT receptors) using crystal structures from the PDB.

Include positive controls (e.g., fluoxetine for serotonin reuptake studies) and validate results with orthogonal methods (e.g., calcium flux assays) .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

- Methodological Answer : Develop a validated LC-MS/MS protocol:

- Linearity : Test across 3 orders of magnitude (1 nM–1 mM).

- Recovery : Spike known concentrations into biological matrices (plasma, tissue homogenates).

- Precision/Accuracy : Calculate intra-/inter-day CVs (<15%).

- Matrix Effects : Compare solvent vs. matrix-matched calibrants.

Use isotopically labeled internal standards (e.g., deuterated analog) to correct for ion suppression .

Q. What strategies mitigate challenges in scaling up synthesis?

- Methodological Answer : Address bottlenecks via:

- Catalyst Optimization : Replace Pd-based catalysts with cheaper Ni variants for ethynylation.

- Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., HCl salt formation).

- Green Solvents : Substitute DCM with cyclopentyl methyl ether (CPME) to reduce toxicity.

Monitor reaction progress in real-time using inline FT-IR or Raman spectroscopy .

Safety & Compliance

Q. What safety protocols are critical during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing.

- Spill Management : Neutralize acid residues with sodium bicarbonate; collect solids via vacuum.

- Waste Disposal : Segregate halogenated waste for incineration. Avoid aqueous disposal due to ethynyl group persistence .

Data Interpretation & Reporting

Q. How should researchers address discrepancies in biological assay results?

- Methodological Answer : Contradictions may arise from batch-to-batch variability or assay interference.

- Replicate Experiments : Perform triplicate runs with independent synthetic batches.

- Counter-Screens : Test against off-target receptors (e.g., adrenergic receptors).

- Orthogonal Assays : Confirm activity via electrophysiology (patch-clamp) if transporter inhibition is suspected.

Document lot numbers, storage durations, and solvent history to trace variability sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.